molecular formula C8H13ClN2O B6607336 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride CAS No. 2839157-79-6

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride

Cat. No.: B6607336
CAS No.: 2839157-79-6
M. Wt: 188.65 g/mol
InChI Key: PNYARDYSLCFDQT-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one hydrochloride is a synthetic compound featuring a pyrrole ring substituted with methyl groups at positions 2 and 5, coupled with an amino-ketone moiety in its ethanone backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for analytical and pharmacological studies.

Properties

IUPAC Name

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-5-3-7(6(2)10-5)8(11)4-9;/h3,10H,4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYARDYSLCFDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride typically involves the reaction of 2,5-dimethylpyrrole with appropriate reagents to introduce the amino and ethanone groups. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Overview

2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride is a pyrrole derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by its molecular formula C8H12N2OHClC_8H_{12}N_2O\cdot HCl and a molecular weight of approximately 188.65 g/mol. It serves as a versatile building block in organic synthesis and has been explored for its applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme modulation and receptor interaction.

Organic Synthesis

In organic chemistry, 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride serves as a critical intermediate for synthesizing more complex molecules:

  • Building Block : It is utilized in constructing various heterocyclic compounds and pharmaceuticals.

Material Science

The compound's unique properties make it suitable for applications in materials science:

  • Polymer Development : Research into incorporating this pyrrole derivative into polymer matrices has shown promise in enhancing material properties such as conductivity and thermal stability.

Case Study 1: Anticancer Activity

A study conducted on various pyrrole derivatives demonstrated that modifications at the nitrogen position significantly enhanced cytotoxicity against specific cancer cell lines. The results indicated that 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride exhibited promising activity against breast cancer cells.

Case Study 2: Antimicrobial Properties

In another investigation, derivatives were tested against a range of bacterial strains. The findings revealed that certain modifications led to increased effectiveness against resistant strains of bacteria, suggesting a pathway for developing new antibiotics based on this compound.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s pyrrole core distinguishes it from phenyl-based analogs. Key structural differences and similarities are summarized below:

Compound Core Structure Substituents Salt Form Molecular Weight (g/mol)
Target compound Pyrrole 2,5-dimethyl; amino-ketone Hydrochloride Not reported
bk-2C-B Phenyl 4-bromo-2,5-dimethoxy; amino-ketone Hydrochloride ~290.5 (free base)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole/Thiophene Varied amino, hydroxy, cyano groups Free base or ester 260–300 (estimated)
Amphetamine derivatives Phenyl-propane Methylamino; halogen/methoxy substituents Sulfate or free base ~135–230

Key Observations :

  • Bromo and methoxy substituents in bk-2C-B enhance lipophilicity and receptor affinity, whereas methyl groups on the pyrrole ring might reduce polarity .

Pharmacological and Analytical Comparisons

Receptor Affinity and Activity
  • bk-2C-B: Acts as a serotonin receptor agonist (5-HT₂ₐ/₂C), with hallucinogenic effects linked to its bromo and methoxy substituents .
  • Amphetamine Derivatives: Primarily dopamine/norepinephrine reuptake inhibitors; structural modifications (e.g., halogenation) modulate potency and selectivity .
  • Target Compound: No direct pharmacological data are available. However, the amino-ketone moiety is common in psychoactive substances, suggesting possible central nervous system activity .
Analytical Detection
  • bk-2C-B : Identified via pyrolysis product analysis (e.g., brominated phenethylamines) using GC/MS .
  • Pyrazole/Thiophene Derivatives : Characterized by LC-MS/MS and NMR, with sulfur-containing analogs showing distinct fragmentation patterns .
  • Target Compound : Likely requires similar advanced techniques (e.g., chiral chromatography or tandem mass spectrometry) due to its heterocyclic structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one hydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of pyrrole derivatives with ketone precursors under controlled temperatures (e.g., 60–80°C) and acidic conditions. Key steps may include protecting group strategies for the amine functionality.
  • Validation : Use thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection ensures ≥95% purity . Infrared spectroscopy (IR) can verify functional groups like the carbonyl and amine hydrochloride .

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